![molecular formula C13H19N3O3S B2773261 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide CAS No. 2034401-36-8](/img/structure/B2773261.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .
Molecular Structure Analysis
Four possible structures exist depending on the relative positions of the heteroatoms; these forms do not interconvert and hence are structural isomers and not tautomers .Chemical Reactions Analysis
Thiadiazoles are a part of many drugs that belong to different categories. These include antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .Physical And Chemical Properties Analysis
Thiadiazoles are chemical and heat resistant , and can be used as bio-isosteric replacements in drug design .Scientific Research Applications
- Researchers have studied the catalytic properties of this compound in hydrogenation reactions. Specifically, a study focused on the selective hydrogenation of 2-methyl-3-butyn-2-ol using thin-film nanosized bimetallic catalysts based on mesoporous pure titania doped with zirconia, ceria, and zinc oxide. The PdZn/Ti~x~M~1−x~O~2±y~ (M = Ce, Zr, Zn) catalysts were investigated for their stability during the reaction. The zinc-doped coating demonstrated high selectivity (98.2%) and stability during long-term testing in a microcapillary reactor .
- The compound has been designed as an unsymmetrical photochromic diarylethene . Its optoelectronic properties, including photochromism and fluorescence switching, have been systematically explored .
- The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes this compound, has been researched for its use in photovoltaics and as fluorescent sensors. While it has been extensively studied as an electron donor–acceptor system, its potential as a visible-light organophotocatalyst remains an interesting area for further investigation .
- Trifluoroethyl isatin ketimine, a derivative of this compound, has been involved in various organic synthesis reactions. Researchers have explored its stereoselectivity and application prospects in this field .
Catalysis and Hydrogenation
Photochromic Compounds
Fluorophores and Visible-Light Organophotocatalysts
Organic Synthesis Reactions
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s worth noting that btz-based compounds have been used as potential visible-light organophotocatalysts
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications , suggesting that they might affect pathways related to light absorption and energy transfer.
Result of Action
Given the potential use of btz-based compounds as visible-light organophotocatalysts , it’s possible that the compound could induce changes at the molecular and cellular levels through light-induced processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of light could potentially enhance the activity of this compound, given its potential use as a visible-light organophotocatalyst . .
properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10(2)13(17)14-8-9-16-12-7-5-4-6-11(12)15(3)20(16,18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWUENVSUOOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.